

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid molecular weight

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Compound of Interest

Compound Name: 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

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An In-Depth Technical Guide to **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid**, a specialized bifunctional organic compound. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its core chemical properties, synthesis, analytical characterization, and its emerging applications in advanced materials and drug discovery.

Core Molecular Profile and Physicochemical Properties

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, also known by its IUPAC name 4-(4-carboxyphenyl)-3-methylbenzoic acid, is a derivative of biphenyl dicarboxylic acid.^[1] The introduction of a methyl group at the 2-position introduces asymmetry and steric influence, which can significantly alter its physicochemical and biological properties compared to its parent compound, biphenyl-4,4'-dicarboxylic acid.^[2] This structural modification is a key consideration in its application, particularly in the rational design of both functional materials and therapeutic agents.^[2]

Chemical Structure

The molecule consists of two phenyl rings linked by a single carbon-carbon bond, with carboxylic acid groups at the 4 and 4' positions and a methyl group at the 2-position.

Caption: Chemical structure of **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid**.

Quantitative Data Summary

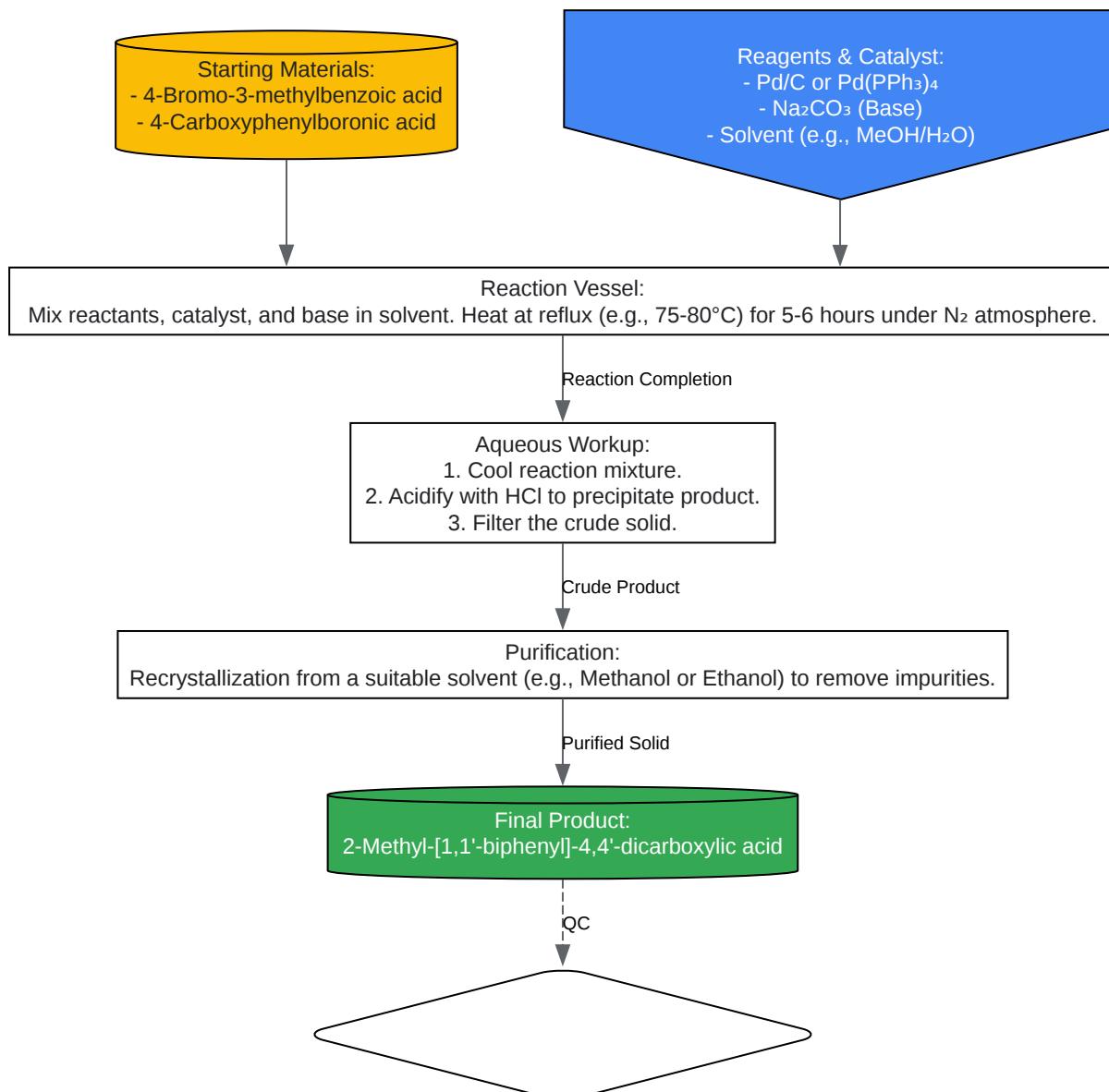
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Weight | 256.26 g/mol | [3] |
| Exact Mass | 256.0736 g/mol | [1] |
| Molecular Formula | C ₁₅ H ₁₂ O ₄ | [1][4][5] |
| CAS Number | 1186048-28-1 | [1][3][4] |
| IUPAC Name | 4-(4-carboxyphenyl)-3-methylbenzoic acid | [1] |
| Physical Form | Solid | [6] |
| InChI Key | LIAIHMJPPFPMBK-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of asymmetrically substituted biphenyl derivatives often relies on cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective and widely used method for this purpose, offering high yields and tolerance for various functional groups.[7] A plausible and efficient route to synthesize **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid** involves the palladium-catalyzed coupling of a methyl-substituted bromobenzoic acid derivative with a carboxyphenylboronic acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

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Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

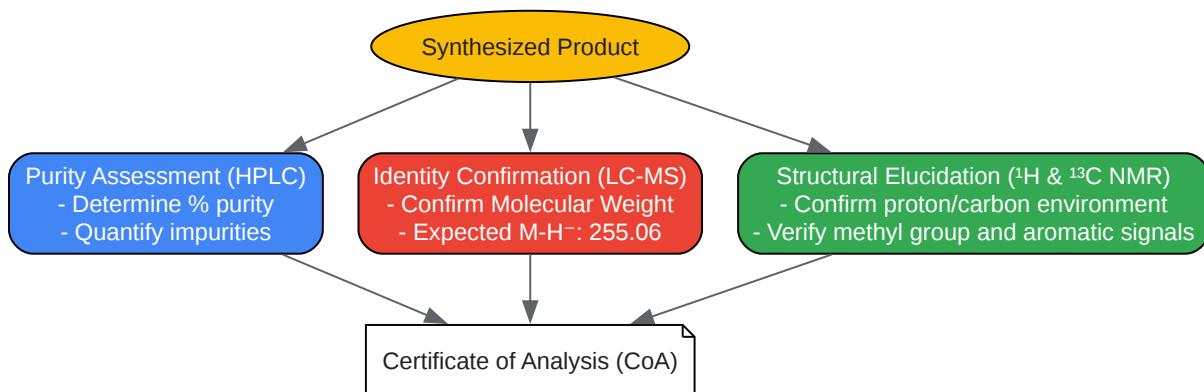
This protocol is a representative procedure based on established methods for analogous biphenyl carboxylic acids.[\[7\]](#)

- **Vessel Preparation:** To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (10.0 mmol, 1 eq.), 4-carboxyphenylboronic acid (11.0 mmol, 1.1 eq.), and sodium carbonate (Na_2CO_3) (25.0 mmol, 2.5 eq.).
- **Catalyst and Solvent Addition:** Add the palladium catalyst, such as 10% Palladium on Carbon (Pd/C) (0.2 mol%), to the flask. Introduce a solvent mixture, for example, 50 mL of methanol and 50 mL of water.
- **Reaction Execution:** Purge the system with nitrogen for 15 minutes. Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 5-6 hours.
- **Product Isolation (Workup):** Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the Pd/C catalyst. Transfer the filtrate to a beaker and acidify to a pH of ~2 using 2M hydrochloric acid (HCl). This will precipitate the dicarboxylic acid product.
- **Purification:** Collect the crude solid by vacuum filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the pure **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid**.
- **Drying:** Dry the purified white solid under vacuum at 60°C overnight.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is recommended.

Analytical Workflow



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Caption: Standard analytical workflow for compound characterization.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for biphenyl dicarboxylic acids and serves as a robust starting point for purity analysis.[\[8\]](#)

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Phosphoric acid in Water
 - B: Acetonitrile
- Gradient: 30% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water.
- Expected Outcome: A major peak corresponding to the product, with purity calculated based on the area percentage of all observed peaks.

Applications in Research and Drug Development

The unique structural features of **2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid** make it a valuable building block in several advanced scientific fields.

Material Science: A Linker for Metal-Organic Frameworks (MOFs)

The compound is primarily categorized as a linker for the synthesis of Metal-Organic Frameworks (MOFs).^[5] The rigid biphenyl backbone provides structural integrity, while the two terminal carboxylic acid groups can coordinate with metal ions to form porous, crystalline structures.^{[9][10]} The methyl group's steric bulk and electronic effects can be used to:

- Tune Pore Size: Influence the final topology and pore environment of the MOF.
- Modify Surface Properties: Introduce hydrophobicity into the framework.
- Create Chiral Environments: The asymmetric nature of the linker can be exploited to construct chiral MOFs for enantioselective separations or catalysis.

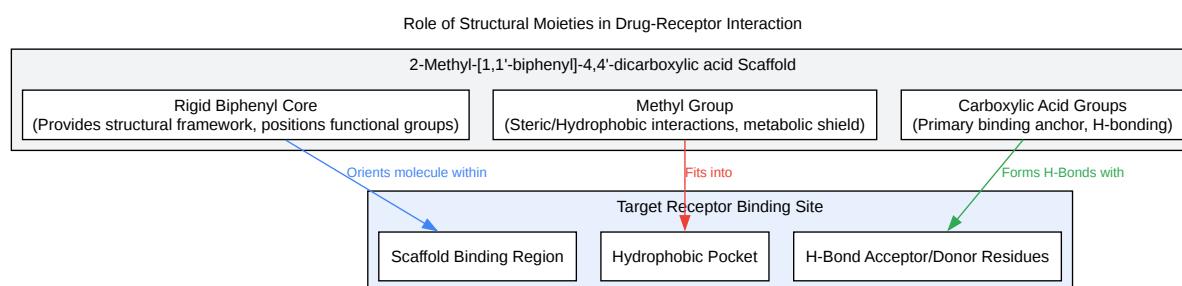
Drug Development and Medicinal Chemistry

While not a drug itself, this molecule serves as a crucial scaffold or intermediate in drug design. The biphenyl core is a privileged structure in medicinal chemistry, and the functional groups offer handles for further modification.

- Role of the Carboxylic Acid: Carboxylic acid groups are potent hydrogen bond donors and acceptors, making them critical for molecular recognition at biological receptor sites.^[11] They often serve as the primary anchoring point for a ligand within a protein's binding pocket.

- Impact of the Methyl Group: The strategic placement of a methyl group is a key tactic in lead optimization.[2] It can:
 - Enhance Binding Affinity: By occupying a specific hydrophobic pocket in a receptor.
 - Improve Metabolic Stability: Block sites of metabolic attack (metabolic blocker), thereby increasing the drug's half-life.
 - Modulate Pharmacokinetics: Alter solubility and membrane permeability.

Conceptual Contribution to a Pharmacophore



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Caption: Conceptual diagram of the scaffold's potential interactions within a receptor.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[5](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[5](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[5](#)]
- Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Grounding and bonding procedures should be used when handling large quantities to prevent static discharge.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[[4](#)]

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